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Executive Summary
YCH1899 is a potent, orally active small molecule inhibitor of Poly (ADP-ribose) polymerase

(PARP) 1 and 2, demonstrating significant promise in preclinical models of pancreatic cancer,

particularly in overcoming acquired resistance to existing PARP inhibitors. This document

provides a comprehensive overview of the available technical data on YCH1899, including its

mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information

is intended to serve as a resource for researchers and drug development professionals

investigating novel therapeutic strategies for pancreatic cancer.

Introduction to YCH1899
YCH1899 is a phthalazin-1(2H)-one derivative that has demonstrated exceptional potency

against PARP1 and PARP2, with IC50 values less than 0.001 nM for both enzymes.[1][2] A key

feature of YCH1899 is its ability to maintain anti-proliferative activity in cancer cells that have

developed resistance to other PARP inhibitors, such as olaparib and talazoparib.[3][4][5] This

characteristic positions YCH1899 as a next-generation PARP inhibitor with the potential to

address a significant challenge in the clinical management of BRCA-mutated cancers,

including pancreatic cancer.
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The primary mechanism of action of YCH1899 is the inhibition of PARP enzymes, which play a

critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair

(BER) pathway. By inhibiting PARP, YCH1899 leads to the accumulation of unrepaired SSBs,

which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those

with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic

instability and ultimately cell death through a process known as synthetic lethality.

A crucial aspect of YCH1899's mechanism is its efficacy in models of acquired resistance.

Studies have shown that YCH1899 retains its activity in cells where resistance to other PARP

inhibitors has emerged through mechanisms such as the restoration of BRCA1/2 function or

the loss of 53BP1.[3][4][5]

Signaling Pathway of PARP Inhibition and Synthetic Lethality
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Caption: Mechanism of YCH1899 via PARP inhibition and synthetic lethality.
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Quantitative Data
In Vitro Anti-proliferative Activity
YCH1899 has demonstrated potent anti-proliferative activity against various pancreatic cancer

cell lines, including those resistant to olaparib and talazoparib.

Cell Line
Resistance
Status

YCH1899 IC50
(nM)

Olaparib IC50
(nM)

Talazoparib
IC50 (nM)

Capan-1 Sensitive 0.10[1] - -

Capan-1/OP
Olaparib-

Resistant
0.89[1][4] - -

Capan-1/TP
Talazoparib-

Resistant
1.13[1][4] - -

HCC1937 BRCA1 mutant 4.54[2] - -

Note: Data for Olaparib and Talazoparib IC50 values in the resistant cell lines were not

available in the searched sources.

In Vivo Efficacy
In xenograft models derived from olaparib- and talazoparib-resistant cells, YCH1899 showed

prominent dose-dependent antitumor activity.[3][4][5]

Xenograft Model Treatment Dose (mg/kg) T/C (%)

Capan-1/R YCH1899 12.5 48.92[1]

Capan-1/R YCH1899 25 13.87[1]

T/C (%): Treatment/Control percentage, a measure of tumor growth inhibition.

Pharmacokinetic Properties
Pharmacokinetic studies in rats have indicated that YCH1899 has acceptable properties for an

orally administered drug.
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Parameter Value

Clearance Rate 24.5 mL/min/kg[1]

Half-life (t1/2) 3.25 h[1]

Experimental Protocols
Detailed experimental protocols for the studies on YCH1899 are not publicly available in their

entirety. The following are generalized methodologies based on standard practices in the field.

Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of YCH1899.

Methodology:

Cancer cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) are seeded in 96-well plates.

After cell attachment, they are treated with a serial dilution of YCH1899 for a specified

period (e.g., 7 days).

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CellTiter-Glo.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis
Objective: To assess the levels of key proteins in DNA damage and repair pathways.

Methodology:

Cells are treated with YCH1899 or control vehicle for a specified time.

Whole-cell lysates are prepared, and protein concentration is determined.

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is incubated with primary antibodies against target proteins (e.g., PARP,

γH2AX, BRCA1, 53BP1) followed by HRP-conjugated secondary antibodies.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of YCH1899 in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with

human pancreatic cancer cells (e.g., Capan-1 resistant variants).

When tumors reach a palpable size, mice are randomized into treatment and control

groups.

YCH1899 is administered orally at various doses (e.g., 6.25, 12.5, 25 mg/kg) daily for a

defined period (e.g., 21 or 27 days).

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised and may be used for further analysis (e.g.,

histology, biomarker assessment).

General Experimental Workflow for Preclinical Evaluation of YCH1899
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Caption: Preclinical development workflow for YCH1899.
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Conclusion and Future Directions
YCH1899 represents a promising new therapeutic agent for pancreatic cancer, particularly for

patients who have developed resistance to currently available PARP inhibitors. Its high potency

and distinct activity in resistant cell lines and xenograft models warrant further investigation.

Future research should focus on elucidating the detailed molecular mechanisms by which

YCH1899 overcomes resistance, conducting more extensive preclinical safety and efficacy

studies, and ultimately translating these promising findings into clinical trials for patients with

pancreatic and other BRCA-associated cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15583703?utm_src=pdf-body
https://www.benchchem.com/product/b15583703?utm_src=pdf-body
https://www.benchchem.com/product/b15583703?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c00821
https://www.researchgate.net/publication/373265403_YCH1899_a_Highly_Effective_Phthalazin-12H-one_Derivative_that_Overcomes_Resistance_to_Prior_PARP_Inhibitors
https://www.cancer-research-network.com/2023/10/20/ych1899-is-an-orally-active-parp-inhibitor-for-pancreatic-cancer-research/
https://pubmed.ncbi.nlm.nih.gov/37605459/
https://pubmed.ncbi.nlm.nih.gov/37605459/
https://pancreas-transfection.com/capan%E2%80%911-xenograft-model/
https://www.benchchem.com/product/b15583703#ych1899-for-pancreatic-cancer-research
https://www.benchchem.com/product/b15583703#ych1899-for-pancreatic-cancer-research
https://www.benchchem.com/product/b15583703#ych1899-for-pancreatic-cancer-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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